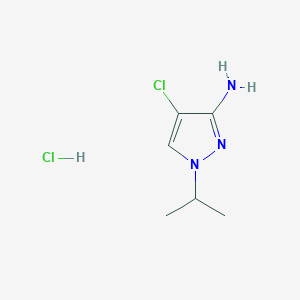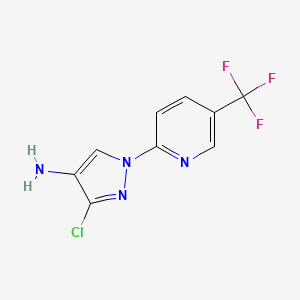
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in different experimental settings. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Compounds : The chemical compound 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine has been a focal point for synthesizing a variety of novel compounds. For example, researchers synthesized a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showcasing their potential as anticancer agents due to their promising bioactivity against various cancer cell lines including lung, breast, prostate, and cervical cancers (Chavva et al., 2013). Another study developed a scalable process for the insecticidal candidate tyclopyrazoflor, highlighting the use of [3 + 2] cyclization strategies to prepare a key intermediate, demonstrating its application in developing insecticides (Yang et al., 2019).
Antioxidant and Antimicrobial Activities : The compound has also been investigated for its antioxidant and antimicrobial properties. A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines showed significant antioxidant activity and exhibited promising fungiostatic and fungicidal activities against a variety of yeasts, dermatophytes, and filamentous fungi (Bonacorso et al., 2015).
Catalytic Applications : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were synthesized and demonstrated high catalytic activity in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This catalytic system showcased efficiency and recyclability in a green solvent under microwave irradiation, emphasizing the potential for sustainable chemical processes (Zhang et al., 2016).
Anticancer Potential
Synthesis of Anticancer Agents : The emphasis on synthesizing novel pyridine derivatives, including 1,3,4-oxa/thiadiazol, pyrazole, and urea derivatives, demonstrates an exploration of the additive effects of different rings toward tumor cell lines. This research aims to utilize key intermediates for studying the anticancer properties, with some compounds showing higher antitumor activity than the standard doxorubicin, especially those with a pyridine moiety attached to various heterocyclic rings (Hafez & El-Gazzar, 2020).
Eigenschaften
IUPAC Name |
3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARDNDCOHLAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)
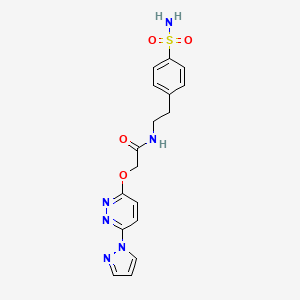
![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)
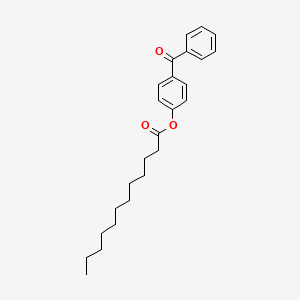

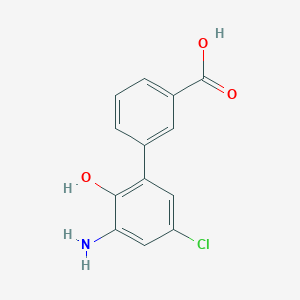
![tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate](/img/structure/B3240244.png)


![6-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine](/img/structure/B3240279.png)
![N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B3240280.png)
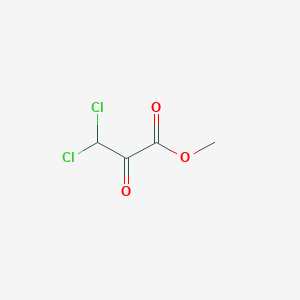
![2-[(3-Ethylisoxazol-5-yl)methoxy]ethylamine](/img/structure/B3240289.png)
